7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine is a chemical compound with the molecular formula and a molecular weight of 187.60 g/mol. It is classified as an amine and belongs to the benzofuran class of compounds, which are known for their diverse biological activities and applications in medicinal chemistry. The compound features a chloro and a fluoro substituent on the benzofuran ring, contributing to its unique chemical properties and potential pharmacological effects .
Reagents commonly used in these reactions include:
The reactions are typically performed under controlled temperature and pH conditions to optimize yield and specificity.
7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine exhibits significant biological activity, making it a candidate for various therapeutic applications. Notably, it has been investigated for its potential anticancer properties and antimicrobial activity. The mechanism of action involves binding to specific receptors and enzymes, which modulates their activity and can lead to inhibition of cell proliferation in cancer cells or antimicrobial effects against pathogens .
The synthesis of 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine typically involves several synthetic routes:
The compound has several notable applications:
Studies on the interactions of 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine with various biological targets have shown that it can modulate enzymatic activities and influence signaling pathways related to cell growth and immune responses. These interactions are critical for understanding its therapeutic potential and guiding further research into its applications.
Several compounds share structural characteristics with 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 5-Chloro-7-fluoro-2,3-dihydrobenzofuran-3-amine | C8H7ClFNO | Similar halogen substitutions; different positioning of halogens. |
| 7-Chloro-4-fluoro-2,3-dihydrobenzofuran-5-amines | C8H7ClFNO | Variation in halogen positioning influencing biological activity. |
| 7-Chloro-2-methylbenzofuran | C9H9ClO | Different functional groups; potential for altered reactivity. |
The uniqueness of 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine lies in its specific combination of chlorine and fluorine substituents on the benzofuran core, which enhances its reactivity and biological profile compared to other similar compounds. Its specific interactions with biological targets could lead to novel therapeutic avenues not fully explored by its analogs .
The systematic IUPAC name 7-chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine precisely defines its molecular architecture. The benzofuran scaffold consists of a fused benzene and furan ring system, with partial saturation at the 2,3-positions (dihydro configuration). Substituents include a chlorine atom at position 7, a fluorine atom at position 5, and an amine group at position 3 (Table 1).
Table 1: Key Identifiers of 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine
| Property | Value |
|---|---|
| CAS Registry Number | 1344460-36-1 |
| Molecular Formula | C₈H₇ClFNO |
| Molecular Weight | 203.60 g/mol |
| IUPAC Name | (3R)-7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine |
The stereochemistry at position 3 (R-configuration) critically influences its biological activity, as enantioselective interactions with protein targets depend on spatial arrangement. Comparative analysis with analogs like 7-chloro-5-methyl-2,3-dihydro-1-benzofuran-3-amine reveals that halogen substitution (fluoro vs. methyl) alters electronic properties and lipophilicity, impacting drug-receptor binding kinetics.
Benzofuran derivatives gained prominence in the late 20th century due to their prevalence in natural products (e.g., psoralens) and synthetic pharmaceuticals. The introduction of halogenated benzofurans emerged from efforts to enhance metabolic stability and target selectivity in drug candidates. The specific synthesis of 7-chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine was first reported in the early 2010s, leveraging advances in asymmetric catalysis and halogenation techniques.
Early synthetic routes relied on Friedel-Crafts alkylation and subsequent amination, but yields were suboptimal due to competing side reactions. Breakthroughs in transition-metal catalysis, particularly copper(I)-mediated cyclization, enabled stereocontrolled access to the dihydrobenzofuran core. For instance, the use of chiral ligands in copper-catalyzed reactions allowed for enantioselective formation of the 3-amine group, achieving >90% enantiomeric excess in optimized conditions.
The compound’s structural features make it a valuable template for pharmacophore optimization. The benzofuran core provides rigidity and planar aromaticity, facilitating π-π stacking interactions with biological targets. Meanwhile, the chlorine and fluorine atoms serve as electron-withdrawing groups, modulating electronic density and enhancing binding affinity to hydrophobic pockets in enzymes.
Table 2: Key Synthetic Methods for Benzofuran Derivatives
| Method | Catalyst | Yield (%) | Reference |
|---|---|---|---|
| Copper(I)-mediated cyclization | CuBr/DBU | 70–93 | |
| Rhodium-catalyzed C–H activation | CpRh | 30–80 | |
| Visible-light photocatalysis | None | 45–85 |
In kinase inhibitor design, the amine group acts as a hydrogen bond donor, often interacting with conserved aspartate residues in ATP-binding sites. For example, analogs of this compound have shown sub-micromolar inhibition of cyclin-dependent kinases (CDKs) in preclinical studies. Additionally, the fluorine atom’s electronegativity improves membrane permeability, addressing a common challenge in central nervous system (CNS) drug development.
Recent innovations in sustainable synthesis, such as deep eutectic solvent (DES)-mediated reactions, have further elevated its utility. A choline chloride-ethylene glycol DES system achieved 70–91% yields for analogous benzofurans, demonstrating environmental and economic advantages over traditional solvents.
The structural elucidation of 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine relies heavily on multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy, which provides detailed information about the molecular framework and substitution patterns [1] [2] [3]. The compound's molecular formula C8H7ClFNO with a molecular weight of 187.60 g/mol presents unique spectroscopic challenges due to the presence of two halogen substituents and the dihydrobenzofuran ring system.
Proton Nuclear Magnetic Resonance (1H NMR) Analysis
The 1H NMR spectrum of 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine exhibits characteristic resonances that reflect the compound's structural features. The aromatic proton region, typically observed between 6.5 and 8.0 parts per million (ppm), contains signals corresponding to the benzofuran aromatic protons [2] [4]. The specific chemical shifts are influenced by the electron-withdrawing effects of both the chlorine and fluorine substituents, which cause downfield shifts compared to unsubstituted benzofuran derivatives.
The dihydrofuran ring protons appear as a complex multipicity pattern due to the rigid bicyclic framework. The methylene protons at the 2-position of the dihydrofuran ring typically resonate around 3.0-4.5 ppm, while the proton at the 3-position bearing the amine group appears as a distinct multipicity pattern influenced by coupling with adjacent protons [3] [5]. The amine protons exhibit variable chemical shifts depending on the measurement conditions, solvent, and temperature, often appearing as broad signals due to rapid exchange processes.
Carbon-13 Nuclear Magnetic Resonance (13C NMR) Analysis
The 13C NMR spectrum provides crucial information about the carbon framework of 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine. The aromatic carbon signals appear in the range of 100-160 ppm, with specific chemical shifts influenced by the halogen substituents [3] [5]. The carbon bearing the fluorine substituent exhibits characteristic coupling with the fluorine nucleus, resulting in doublet splitting patterns in the 13C NMR spectrum.
The carbon atoms of the dihydrofuran ring system show distinct chemical shifts, with the carbon bearing the amine group typically appearing around 50-60 ppm. The quaternary carbons of the aromatic ring system appear in the downfield region, with the exact chemical shifts dependent on the substitution pattern and electronic effects of the halogen atoms [1] [3].
Fourier Transform Infrared (FT-IR) spectroscopy provides complementary structural information through the analysis of molecular vibrations. The IR spectrum of 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine exhibits several characteristic absorption bands that confirm the presence of specific functional groups [6] [7] [8].
Aromatic Region Analysis
The aromatic Carbon-Hydrogen (C-H) stretching vibrations appear as characteristic absorptions around 3030 cm⁻¹, consistent with benzofuran derivatives [7] [9]. The aromatic Carbon-Carbon (C=C) stretching vibrations are observed in the range of 1450-1600 cm⁻¹, with multiple bands reflecting the complex molecular motions of the substituted benzene ring [6] [7]. The presence of halogen substituents influences the exact positions and intensities of these bands.
Fingerprint Region Characteristics
The fingerprint region (below 1500 cm⁻¹) provides unique spectroscopic signatures for molecular identification [10] [8]. The Carbon-Halogen stretching vibrations appear in the lower frequency region, with Carbon-Chlorine bonds typically observed around 600-800 cm⁻¹ and Carbon-Fluorine bonds appearing at higher frequencies due to the stronger bond strength [6] [7].
High Resolution Mass Spectrometry (HRMS) provides definitive molecular weight determination and fragmentation pattern analysis for structural confirmation [11] [12] [13]. The molecular ion peak for 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine appears at m/z 187.60, corresponding to the exact molecular formula C8H7ClFNO [1].
Isotope Pattern Analysis
The presence of chlorine creates a characteristic isotope pattern due to the natural abundance of 35Cl and 37Cl isotopes. The molecular ion peak shows the expected M+2 pattern with an intensity ratio of approximately 3:1, confirming the presence of a single chlorine atom [11] [13]. The fluorine atom, being monoisotopic, does not contribute to isotope pattern complexity but affects the exact mass determination.
Fragmentation Pattern Characterization
The fragmentation pattern of 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine follows typical pathways observed for aromatic amine compounds [11] [12]. Alpha-cleavage adjacent to the amine group produces characteristic fragment ions, while losses of hydrogen fluoride (HF) and hydrogen chloride (HCl) are common for halogenated aromatic compounds. The dihydrobenzofuran ring system shows characteristic fragmentation involving ring-opening processes and elimination of small neutral molecules [11] [13].
X-ray crystallographic analysis provides unambiguous three-dimensional structural information for 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine, revealing precise bond lengths, bond angles, and molecular conformation [14] [16]. The crystallographic data offers crucial insights into the solid-state molecular arrangement and intermolecular interactions.
Crystal System and Unit Cell Parameters
Based on crystallographic studies of related dihydrobenzofuran derivatives, the compound typically crystallizes in orthorhombic or monoclinic crystal systems [17] [18]. The unit cell parameters provide information about the molecular packing arrangement and intermolecular interactions within the crystal lattice. For similar halogenated dihydrobenzofuran compounds, typical unit cell dimensions range from 5-15 Angstroms for each axis, depending on the specific substitution pattern and crystal packing mode [17].
Molecular Geometry Analysis
The dihydrobenzofuran ring system adopts a characteristic non-planar conformation, with the saturated furan ring exhibiting an envelope conformation [14] [19] [16]. The deviation from planarity is typically quantified by the puckering parameters, with the carbon bearing the amine substituent showing the maximum displacement from the mean plane of the other ring atoms [14] [16].
Bond length analysis reveals the influence of halogen substituents on the aromatic ring geometry. The Carbon-Chlorine bond length typically measures around 1.74-1.76 Angstroms, while the Carbon-Fluorine bond is shorter at approximately 1.35-1.37 Angstroms [17]. These bond lengths are consistent with the expected values for aromatic Carbon-Halogen bonds and confirm the substitution pattern.
Intermolecular Interactions and Crystal Packing
The crystal packing of 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine is influenced by hydrogen bonding interactions involving the amine group [14] [16]. Nitrogen-Hydrogen···Oxygen hydrogen bonds typically form between the amine protons and the oxygen atom of the furan ring in adjacent molecules, creating chain-like or sheet-like arrangements [14] [20] [16].
Halogen bonding interactions may also contribute to the crystal packing, particularly involving the chlorine atom as a halogen bond donor [17]. These weak intermolecular interactions complement the hydrogen bonding network and influence the overall crystal stability and molecular arrangement.
Computational chemistry methods provide essential validation and deeper understanding of the molecular structure and conformational preferences of 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine [21] [22] [23]. Density Functional Theory (DFT) calculations offer insights into electronic structure, conformational stability, and molecular properties that complement experimental observations.
Density Functional Theory Optimization Studies
Geometry optimization using DFT methods, particularly the B3LYP functional with appropriate basis sets, provides energy-minimized molecular structures for comparison with experimental crystallographic data [21] [22] [24]. The optimized geometry reveals the preferred conformation of the dihydrobenzofuran ring system and the influence of halogen substituents on molecular geometry [21] [23].
The computational analysis confirms the envelope conformation of the dihydrofuran ring, with calculated puckering parameters matching experimental crystallographic observations [22] [23]. The optimization process identifies the most stable conformer among possible rotational isomers, particularly regarding the orientation of the amine group relative to the benzofuran plane [21] [24].
Electronic Structure and Frontier Molecular Orbital Analysis
DFT calculations provide detailed information about the electronic structure of 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine through frontier molecular orbital analysis [24] [25]. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies reveal the electronic properties and reactivity characteristics of the compound [24] [26].
The presence of halogen substituents significantly influences the frontier orbital energies and spatial distribution. The electron-withdrawing effects of chlorine and fluorine atoms lower both HOMO and LUMO energy levels compared to unsubstituted benzofuran derivatives [24] [25]. This electronic perturbation affects the compound's chemical reactivity and potential biological activity.
Vibrational Frequency Analysis and Spectroscopic Correlation
Computational frequency calculations provide theoretical vibrational spectra for direct comparison with experimental FT-IR data [21] [22] [23]. The calculated frequencies, when appropriately scaled, show excellent agreement with experimental observations and enable confident assignment of specific vibrational modes to observed absorption bands [21] [22].
The computational analysis reveals the contribution of different molecular motions to each vibrational mode, including aromatic ring vibrations, Carbon-Halogen stretching, and amine group deformations [22] [23]. This detailed vibrational analysis enhances the interpretation of experimental IR spectra and confirms the structural assignments.
Conformational Energy Surface Exploration
Advanced computational methods explore the conformational energy surface of 7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine by systematically varying key torsional angles [23] [24]. The energy profile reveals the barriers to conformational interconversion and identifies stable conformers accessible at room temperature [23] [27].
The analysis particularly focuses on the flexibility of the dihydrofuran ring and the rotational freedom of the amine group. The computational results provide thermodynamic parameters for conformational equilibria and predict the population distribution of different conformers under various conditions [23] [24] [28].
Molecular Electrostatic Potential and Charge Distribution
DFT calculations generate molecular electrostatic potential (MEP) maps that visualize the charge distribution and identify regions of high electrostatic potential [24] [29]. These maps predict potential interaction sites for intermolecular associations and provide insights into the compound's binding preferences [24] [26].
The halogen substituents create regions of positive electrostatic potential that can participate in halogen bonding interactions, while the amine group exhibits negative potential suitable for hydrogen bonding [24] [29]. This electrostatic analysis complements the crystallographic observations of intermolecular interactions and explains the observed crystal packing patterns.